Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester
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Overview
Description
Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbonic acid ester, a chloro-substituted phenyl ring, and a thioxomethyl group attached to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester typically involves multiple steps:
Formation of the 2-chloro-5-aminophenyl intermediate:
Attachment of the thioxomethyl group: The 2-methyl-3-furanyl thioxomethyl group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a thioxomethylating agent.
Esterification: The final step involves the esterification of the carbonic acid with 1-methylethyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, 2-chloro-5-aminophenyl ester: Lacks the thioxomethyl group, resulting in different reactivity and applications.
Carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)methyl)amino)phenyl 1-methylethyl ester: Similar structure but with a methyl group instead of a thioxomethyl group, affecting its chemical properties and biological activity.
Uniqueness
- The presence of the thioxomethyl group in carbonic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl 1-methylethyl ester provides unique reactivity, particularly in nucleophilic substitution and oxidation reactions.
- Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
CAS No. |
178870-52-5 |
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Molecular Formula |
C16H16ClNO4S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenyl] propan-2-yl carbonate |
InChI |
InChI=1S/C16H16ClNO4S/c1-9(2)21-16(19)22-14-8-11(4-5-13(14)17)18-15(23)12-6-7-20-10(12)3/h4-9H,1-3H3,(H,18,23) |
InChI Key |
RCTIPTKUUKKGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OC(=O)OC(C)C |
Origin of Product |
United States |
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